trans-3,5-Dimethylpiperidine;hydrochloride
Overview
Description
trans-3,5-Dimethylpiperidine;hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically used as a precursor in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3,5-Dimethylpiperidine;hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent such as tetrahydrofuran. The reaction is conducted under controlled temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and recyclable solvents ensures that the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: trans-3,5-Dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium triethylborohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Scientific Research Applications
trans-3,5-Dimethylpiperidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an acid corrosion inhibitor for iron.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of zeolites and other industrial catalysts.
Mechanism of Action
The mechanism of action of trans-3,5-Dimethylpiperidine;hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes to form various products .
Comparison with Similar Compounds
- 2,6-Dimethylpiperidine
- Piperidine
- N-Methylpiperidine
Comparison: trans-3,5-Dimethylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylpiperidine, it has different reactivity and applications. Piperidine and N-Methylpiperidine, while structurally similar, have different substitution patterns and thus different chemical behaviors .
Properties
IUPAC Name |
(3S,5S)-3,5-dimethylpiperidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQUQDQYYCABAJ-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.